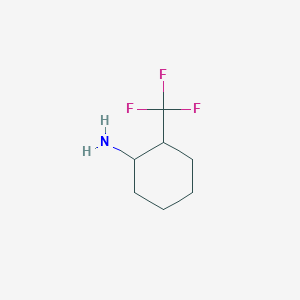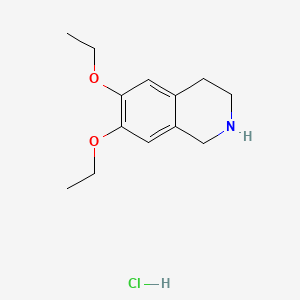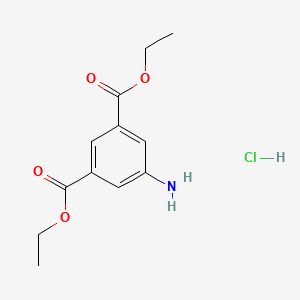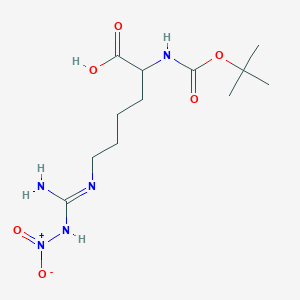
O-(naphthalen-1-ylmethyl)hydroxylamine
Descripción general
Descripción
O-(naphthalen-1-ylmethyl)hydroxylamine is a compound that has garnered significant attention in the scientific community due to its potential implications in various fields of research and industry. It belongs to the class of hydroxylamines, which are derivatives of ammonia and find applications in organic synthesis, pharmaceuticals, and industrial processes .
Molecular Structure Analysis
- The compound consists of a naphthalene ring with a hydroxylamine group attached to the 1-position of the naphthalene ring.
Chemical Reactions Analysis
- This compound can participate in various chemical reactions, including:
- O-alkylation and arylation : These reactions involve the substitution of the oxygen atom in the hydroxylamine group with alkyl or aryl groups, leading to diverse derivatives .
- Electrophilic amination : The compound can serve as an electrophilic aminating reagent, facilitating the construction of nitrogen-enriched compounds such as primary amines, amides, and N-heterocycles .
Aplicaciones Científicas De Investigación
Anticancer Research
Research has synthesized derivatives of O-(naphthalen-1-ylmethyl)hydroxylamine for anticancer evaluation. For example, derivatives have been evaluated in vitro for anticancer activity against various cell lines, with certain compounds showing activity against breast cancer cell lines (Salahuddin et al., 2014).
Detection of PAHs
Hydroxylamine reduced silver colloid has been utilized as a SERS substrate for the detection of trace-level PAHs, such as naphthalene and phenanthrene. This application demonstrates the role of hydroxylamine derivatives in enhancing sensing signals for environmental monitoring (Haruna et al., 2016).
Antibacterial Activity
Several studies have focused on the antibacterial evaluation of this compound derivatives. For instance, novel thiophen-2(5H)-ones derivatives have shown effective growth inhibition against Gram-positive organisms, indicating their potential as antibacterial agents (Sun et al., 2014).
Mecanismo De Acción
Propiedades
IUPAC Name |
O-(naphthalen-1-ylmethyl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c12-13-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJCAPBAUZWSBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20566911 | |
| Record name | O-[(Naphthalen-1-yl)methyl]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54484-68-3 | |
| Record name | O-[(Naphthalen-1-yl)methyl]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

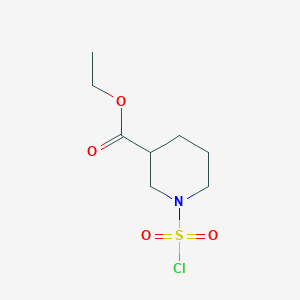
![5-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1316616.png)
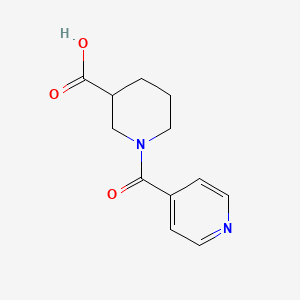
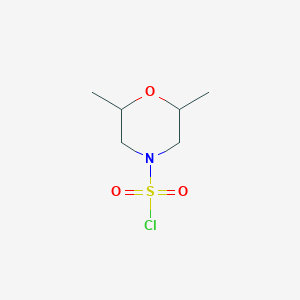

![(1S,2S,5R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1316629.png)
